molecular formula C17H15N3O3 B5710291 N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B5710291
M. Wt: 309.32 g/mol
InChI Key: KYQMHTYUCIADDI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of phthalazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a carboxamide group attached to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the desired phthalazine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-methylphthalazine-1-carboxamide
  • N-(2-methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • N-(2-methoxyphenyl)-3-methyl-4-oxo-1,2-dihydrophthalazine-1-carboxamide

Uniqueness

N-(2-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-4-oxophthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-17(22)12-8-4-3-7-11(12)15(19-20)16(21)18-13-9-5-6-10-14(13)23-2/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQMHTYUCIADDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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